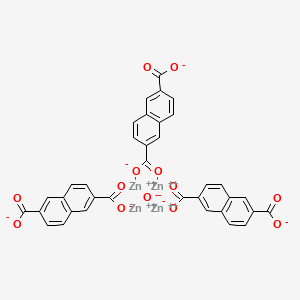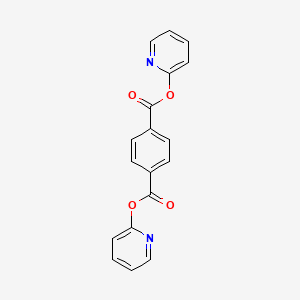
Di(pyridin-2-yl) terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(pyridin-2-yl) terephthalate is an organic compound that belongs to the class of ester-linked crystalline covalent organic frameworks. It is formed by the esterification of terephthalic acid with pyridin-2-yl groups. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di(pyridin-2-yl) terephthalate can be synthesized through transesterification reactions. The process involves reacting di-topic 2-pyridinyl aromatic carboxylates with tri- or tetra-topic phenols. The reaction typically occurs under controlled conditions to ensure the formation of the desired ester-linked covalent organic frameworks .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale transesterification reactions. These reactions are optimized for yield and purity, often employing catalysts and specific reaction conditions to facilitate the process .
Analyse Chemischer Reaktionen
Types of Reactions
Di(pyridin-2-yl) terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Di(pyridin-2-yl) terephthalate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of covalent organic frameworks and as a building block for complex organic structures.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: This compound is used in the development of advanced materials with specific properties, such as high surface area and stability
Wirkmechanismus
The mechanism by which di(pyridin-2-yl) terephthalate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to form stable complexes with various molecules, facilitating its role in chemical reactions and biological processes. The specific pathways involved depend on the context of its application, such as catalysis or drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2′6′,2′′-terpyridine: A compound with similar structural features used in coordination chemistry.
2,6-di(thiazol-2-yl)pyridine: Another compound with pyridine rings, used in the synthesis of coordination complexes.
2,6-di(pyrazin-2-yl)pyridine: Similar in structure and used in various chemical applications.
Uniqueness
Di(pyridin-2-yl) terephthalate stands out due to its specific ester-linked structure, which imparts unique
Eigenschaften
Molekularformel |
C18H12N2O4 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
dipyridin-2-yl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H12N2O4/c21-17(23-15-5-1-3-11-19-15)13-7-9-14(10-8-13)18(22)24-16-6-2-4-12-20-16/h1-12H |
InChI-Schlüssel |
HRTUFIYYGQYPLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


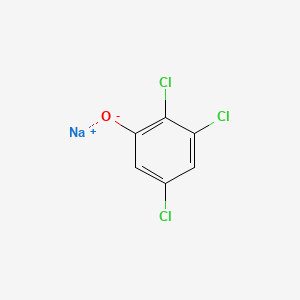
![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
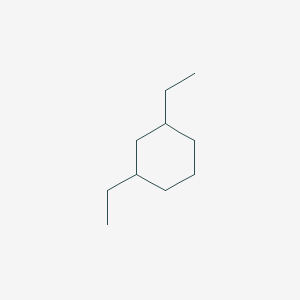

![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
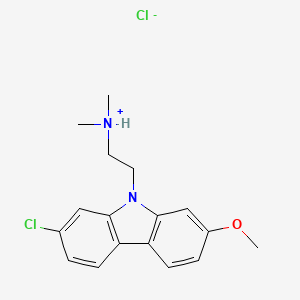
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)

